[2-(4-Methylphenyl)-2-oxoethyl] 3-iodobenzoate
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Overview
Description
[2-(4-Methylphenyl)-2-oxoethyl] 3-iodobenzoate is an organic compound with the molecular formula C16H13IO3 It is a derivative of benzoic acid and contains both an iodinated aromatic ring and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylphenyl)-2-oxoethyl] 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylphenyl)-2-oxoethyl] 3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the aromatic ring can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution is a typical oxidizing agent.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Reduction: Formation of [2-(4-Methylphenyl)-2-hydroxyethyl] 3-iodobenzoate.
Oxidation: Formation of [2-(4-Carboxyphenyl)-2-oxoethyl] 3-iodobenzoate.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methylphenyl)-2-oxoethyl] 3-iodobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to undergo specific chemical transformations. It can also be used in the development of new biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)-2-oxoethyl] 3-iodobenzoate involves its interaction with specific molecular targets. The iodine atom in the aromatic ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The ketone group can also undergo nucleophilic addition reactions, making it reactive towards various biological molecules .
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methylphenyl)-2-oxoethyl] 2-iodobenzoate
- [2-(4-Methylphenyl)-2-oxoethyl] 4-iodobenzoate
- [2-(4-Methylphenyl)-2-oxoethyl] 3-bromobenzoate
Uniqueness
Compared to its analogs, [2-(4-Methylphenyl)-2-oxoethyl] 3-iodobenzoate is unique due to the position of the iodine atom on the aromatic ring. This positional difference can significantly affect the compound’s reactivity and interaction with other molecules. The presence of the iodine atom in the meta position can lead to distinct electronic and steric effects, making this compound particularly interesting for various applications .
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 3-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-11-5-7-12(8-6-11)15(18)10-20-16(19)13-3-2-4-14(17)9-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFSJWYFXKZTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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